molecular formula C18H17ClFNOS B1327178 3-Chloro-4-fluoro-3'-thiomorpholinomethylbenzophenone CAS No. 898763-34-3

3-Chloro-4-fluoro-3'-thiomorpholinomethylbenzophenone

Cat. No. B1327178
M. Wt: 349.9 g/mol
InChI Key: OQNNRIKIUOBFAX-UHFFFAOYSA-N
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Description

The compound "3-Chloro-4-fluoro-3'-thiomorpholinomethylbenzophenone" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar compounds. For instance, the synthesis of various heterocyclic compounds using microwave-assisted methods is described, which could potentially be adapted for the synthesis of the compound . Additionally, the asymmetric synthesis of morpholinol derivatives is discussed, which could provide insights into the stereochemical aspects of related compounds . Furthermore, the synthesis and structural analysis of fluorobenzoyl thioureas might offer information on the chemical behavior of fluorine and chlorine substituents in aromatic systems . Lastly, the synthesis of substituted tetrahydroisoquinolines provides an example of how halogenated methyl groups can be introduced into organic molecules .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as microwave-assisted condensation , asymmetric synthesis using chiral starting materials , and reactions of isothiocyanates with anilines . These methods could potentially be adapted for the synthesis of "3-Chloro-4-fluoro-3'-thiomorpholinomethylbenzophenone". For example, a halogenated benzophenone could be reacted with a thiomorpholine derivative under suitable conditions to introduce the thiomorpholinomethyl group .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray analysis and a combination of X-ray diffraction, vibrational spectra, and theoretical calculations . These techniques could be employed to determine the molecular structure of "3-Chloro-4-fluoro-3'-thiomorpholinomethylbenzophenone", providing insights into its stereochemistry and conformational properties.

Chemical Reactions Analysis

The chemical reactions of related compounds involve the formation of heterocycles , the establishment of chiral centers , and the creation of thiourea linkages . These reactions are influenced by the presence of halogen substituents, which can affect the reactivity and selectivity of the compounds. For example, the introduction of fluorine and chlorine could influence the electronic properties of the benzophenone core and affect subsequent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and reactivity, are determined by their molecular structure and substituents . For "3-Chloro-4-fluoro-3'-thiomorpholinomethylbenzophenone", one could expect that the presence of both electron-withdrawing (fluoro, chloro) and electron-donating (thiomorpholinomethyl) groups would result in unique properties that could be explored for various applications. The stereochemistry introduced during synthesis could also affect the compound's physical properties and its interaction with biological targets .

Scientific Research Applications

Molecular Structure and Spectroscopy

  • Crystallography and Intermolecular Interactions : Research demonstrates the synthesis and characterization of compounds similar to 3-Chloro-4-fluoro-3'-thiomorpholinomethylbenzophenone, showcasing their unique crystal structures and intermolecular interactions, which are crucial for understanding their chemical properties and potential applications (Shukla et al., 2014).

Synthesis and Characterization

  • Development of Biologically Active Compounds : Studies have focused on synthesizing and characterizing compounds with fluoro and chloro derivatives, providing insights into their potential biological activities and chemical reactivity (Mamatha S.V et al., 2019).

Pharmacology and Biological Activity

  • Antimicrobial and Antifungal Applications : Certain fluoro and chloro-substituted compounds show promising antimicrobial and antifungal activities, suggesting potential applications in developing new antibiotics or antifungal agents (P. Chawla et al., 2012).

Chemical Reactions and Mechanisms

  • Investigation of Reaction Dynamics : Studies explore the reaction mechanisms and dynamics of fluorine and chlorine-substituted compounds, which can inform the development of new synthetic methods and chemical processes (M. Cervera et al., 1996).

Material Science and Engineering

  • Polymer and Material Development : Research into fluorine and chlorine-substituted compounds extends to their use in creating novel materials, including polymers and coordination complexes, which could have applications in various industries (Susanta Banerjee et al., 1999).

Safety And Hazards

While specific safety and hazard information for 3-Chloro-4-fluoro-3’-thiomorpholinomethylbenzophenone is not available in the search results, related compounds like 3-chloro-4-fluoroaniline are considered hazardous. They may cause skin irritation, serious eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-16-11-15(4-5-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNNRIKIUOBFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643378
Record name (3-Chloro-4-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluoro-3'-thiomorpholinomethylbenzophenone

CAS RN

898763-34-3
Record name Methanone, (3-chloro-4-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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